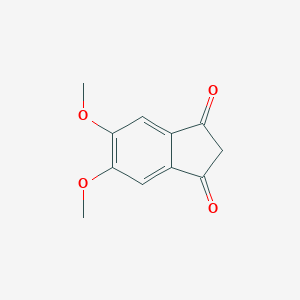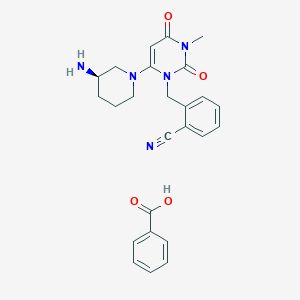
Alogliptin Benzoate
Übersicht
Beschreibung
Alogliptinbenzoat ist ein orales Antidiabetikum, das zur Klasse der Dipeptidylpeptidase-4 (DPP-4)-Inhibitoren gehört. Es wird hauptsächlich zur Kontrolle des Blutzuckerspiegels bei Patienten mit Typ-2-Diabetes mellitus eingesetzt. Alogliptinbenzoat ist bekannt für seine Fähigkeit, nur geringe oder keine Gewichtszunahme zu verursachen und weist ein relativ geringes Risiko für Hypoglykämie auf .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Alogliptinbenzoat umfasst mehrere wichtige Schritte:
Kondensationsreaktion: 3-Methyl-6-chloruracil reagiert mit 2-Cyanbenzyl bromid in Gegenwart von Dichlormethan als Lösungsmittel unter Rückflussbedingungen, um ein Zwischenprodukt zu bilden.
Aminierungsreaktion: Das Zwischenprodukt wird dann mit ®-3-Aminopiperidin dihydrochlorid in Wasser oder einem Wasser-Toluol-Gemisch als Lösungsmittel umgesetzt, um Alogliptin zu erzeugen.
Salzbildung: Schließlich wird Alogliptin durch Reaktion mit Benzoesäure in seine Benzoatsalzform umgewandelt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Alogliptinbenzoat beinhaltet typischerweise eine Eintopfmethode, bei der die Zwischenprodukt-Reaktionslösung auf 50-80 °C erhitzt wird, gefolgt von der Zugabe von verdünntem Alkohol. Die Lösung wird dann auf 0-40 °C abgekühlt, um das Produkt zu kristallisieren, das anschließend filtriert und getrocknet wird .
Wirkmechanismus
Target of Action
Alogliptin benzoate primarily targets the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for the inactivation of incretins, which are hormones that stimulate a decrease in blood glucose levels .
Mode of Action
This compound is a selective inhibitor of DPP-4 . By inhibiting DPP-4, alogliptin slows the inactivation of incretins, specifically glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . This results in increased concentrations of these hormones in the bloodstream, leading to a reduction in both fasting and postprandial glucose concentrations .
Biochemical Pathways
The inhibition of DPP-4 by alogliptin leads to an increase in the levels of active incretins, GIP and GLP-1 . These hormones stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels . Alogliptin has also been shown to reduce insulin resistance in adipose tissue and certain atherogenic lipids .
Pharmacokinetics
Alogliptin is orally bioavailable and is primarily excreted by the kidneys . It undergoes little or no metabolism by cytochrome P450 enzymes, which means it has a low potential for drug-drug interactions . The peak inhibition of DPP-4 occurs within 2-3 hours after administration, and this inhibition remains above 80% at 24 hours for doses greater than or equal to 25 mg .
Result of Action
The action of alogliptin results in improved glycemic control in adults with type 2 diabetes mellitus . It has been shown to decrease postprandial glucagon levels while increasing postprandial active GLP-1 levels . This leads to a decrease in both fasting and postprandial glucose concentrations .
Biochemische Analyse
Biochemical Properties
Alogliptin benzoate interacts with the enzyme DPP-4 . As a DPP-4 inhibitor, this compound prevents the degradation of incretin hormones, glucose-dependent insulinotropic polypeptide (GIP), and glucagon-like peptide 1 (GLP-1) . This results in increased levels of these hormones, leading to an increase in insulin release and decrease in glucagon levels .
Cellular Effects
This compound has various effects on cellular processes. It influences cell function by modulating the signaling pathways of insulin and glucagon . By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to an increase in insulin secretion and a decrease in glucagon secretion . This helps to regulate blood glucose levels.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DPP-4, an enzyme that degrades incretin hormones . By inhibiting this enzyme, this compound increases the levels of active incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion . This helps to regulate blood glucose levels.
Temporal Effects in Laboratory Settings
The peak inhibition of DPP-4 by this compound occurs within 2-3 hours after administration . The inhibition remains above 80% at 24 hours for doses greater than or equal to 25 mg . This compound also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels over an 8-hour period following a standardized meal .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that the drug has been used in diabetic rabbit models
Metabolic Pathways
This compound is involved in the metabolic pathway of incretin hormones . By inhibiting DPP-4, it prevents the degradation of these hormones, leading to increased levels of active incretins . This results in increased insulin secretion and decreased glucagon secretion, helping to regulate blood glucose levels .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. As a DPP-4 inhibitor, it is likely to interact with DPP-4 enzymes located on the cell surface
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alogliptin benzoate involves several key steps:
Condensation Reaction: 3-methyl-6-chlorouracil reacts with 2-cyanobenzyl bromide in the presence of dichloromethane solvent under reflux conditions to form an intermediate.
Amination Reaction: The intermediate is then reacted with ®-3-aminopiperidine dihydrochloride in water or a water-toluene mixed solvent to produce alogliptin.
Salt Formation: Finally, alogliptin is converted to its benzoate salt form by reacting with benzoic acid.
Industrial Production Methods
The industrial production of this compound typically involves a one-pot method where the intermediate reaction solution is heated to 50-80°C, followed by the addition of diluted alcohol. The solution is then cooled to 0-40°C to crystallize the product, which is subsequently filtered and dried .
Analyse Chemischer Reaktionen
Alogliptinbenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Kondensation: Reagiert mit Ninhydrin und Phenylacetaldehyd, um ein fluoreszierendes Pyrrolidonderivat zu bilden.
Hydrolyse: Kann unter sauren oder basischen Bedingungen hydrolysiert werden, um seine Bestandteile zu liefern.
Oxidation und Reduktion: Es liegen nur begrenzte Informationen über spezifische Oxidations- und Reduktionsreaktionen mit Alogliptinbenzoat vor.
Häufig verwendete Reagenzien in diesen Reaktionen sind Ninhydrin, Phenylacetaldehyd und verschiedene Lösungsmittel wie Dichlormethan und Toluol . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate oder Zwischenprodukte, die in weiteren Syntheseschritten verwendet werden.
Wissenschaftliche Forschungsanwendungen
Alogliptinbenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizin: Primär zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, indem es DPP-4 hemmt, was den Spiegel von Inkretinen erhöht, die zur Regulierung des Blutzuckerspiegels beitragen
Analytische Chemie: Wird bei der Entwicklung von spektrofluorimetrischen Methoden zur Quantifizierung von Alogliptin in verschiedenen Formen, einschließlich Dosierungsformen und biologischen Proben, eingesetzt.
Wirkmechanismus
Alogliptinbenzoat wirkt durch Hemmung des Enzyms Dipeptidylpeptidase-4 (DPP-4). Diese Hemmung verhindert den Abbau von Inkretinen wie glukoseabhängigem insulinotropen Polypeptid (GIP) und Glucagon-ähnlichem Peptid-1 (GLP-1). Diese Inkretine steigern die Insulinsekretion und senken den Glucagon-Spiegel in glukoseabhängiger Weise, wodurch der Blutzuckerspiegel gesenkt wird .
Vergleich Mit ähnlichen Verbindungen
Alogliptinbenzoat wird mit anderen DPP-4-Inhibitoren wie Saxagliptin, Sitagliptin und Vildagliptin verglichen. Obwohl all diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, zeichnet sich Alogliptinbenzoat durch seine spezifische Molekülstruktur und sein pharmakokinetisches Profil aus .
Ähnliche Verbindungen
Saxagliptin: Ein weiterer DPP-4-Inhibitor zur Behandlung von Typ-2-Diabetes.
Sitagliptin: Bekannt für seine Wirksamkeit in Kombination mit Metformin.
Vildagliptin: Wird häufig in Kombinationstherapien zur Verbesserung der glykämischen Kontrolle eingesetzt.
Alogliptinbenzoat zeichnet sich durch seine hohe Selektivität für DPP-4 und seine minimale chirale Umwandlung in vivo aus .
Eigenschaften
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582095 | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850649-62-6 | |
| Record name | Alogliptin benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOGLIPTIN BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alogliptin?
A1: Alogliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , ] This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ]
Q2: What are the downstream effects of DPP-4 inhibition by alogliptin?
A2: By inhibiting DPP-4, alogliptin increases the levels of GLP-1 and GIP. These incretin hormones play a crucial role in glucose homeostasis by:
- Stimulating glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels. [, , , ]
- Suppressing glucagon secretion: GLP-1 reduces the release of glucagon from the pancreas, further contributing to blood glucose control. [, , , ]
Q3: Does alogliptin exert its glucose-lowering effects solely through GLP-1 receptor activation?
A3: Research suggests that alogliptin may utilize both GLP-1 receptor-dependent and receptor-independent pathways to exert its beneficial effects. In a study using a rabbit model of ischemia-reperfusion injury, alogliptin's cardioprotective effects were partially blocked by the GLP-1 receptor antagonist exendin (9–39), but completely blocked by the nitric oxide synthase inhibitor L-NAME. This suggests the involvement of nitric oxide production in alogliptin's mechanism of action, independent of the GLP-1 receptor. []
Q4: Are there any studies investigating alogliptin's effect on glucagon levels?
A4: Yes, a study in Japanese patients with chronic kidney disease treated with steroids (a common cause of steroid-induced diabetes) found that alogliptin treatment significantly reduced plasma glucagon levels. [] This glucagon reduction was correlated with improved glycemic control, suggesting an additional mechanism by which alogliptin may improve blood sugar regulation.
Q5: How is alogliptin absorbed and metabolized in the body?
A5: Alogliptin exhibits a moderate degree of absorption, estimated to exceed 75%. [] Food intake does not significantly affect alogliptin's absorption. [, ] It primarily undergoes renal excretion. []
Q6: Does alogliptin interact with commonly prescribed medications for type 2 diabetes?
A6: Alogliptin has shown no clinically significant pharmacokinetic interactions with metformin or cimetidine. [] Studies have investigated alogliptin in combination therapies with other antidiabetic agents like metformin, pioglitazone, and insulin, demonstrating its efficacy and safety in combination regimens. [, , , , , ]
Q7: Are there any specific patient populations for whom alogliptin dosage adjustments are recommended?
A7: Alogliptin requires dosage adjustments in patients with moderate to severe renal impairment. [] Dosage adjustments based on weight are not typically necessary. []
Q8: What is the efficacy of alogliptin in reducing HbA1c levels?
A8: Clinical trials have demonstrated that alogliptin can reduce glycosylated hemoglobin (HbA1c) levels by 0.4–1.0% in 26 weeks, both as monotherapy and in combination with other antidiabetic agents. [, , , , , , ]
Q9: Have there been any large-scale clinical trials investigating the cardiovascular safety of alogliptin?
A9: Yes, the EXAMINE trial was a randomized controlled clinical trial designed to assess the cardiovascular safety of alogliptin in patients with type 2 diabetes and recent acute coronary syndrome. The trial found no increased risk of cardiovascular events, mortality, or hospitalized heart failure with alogliptin compared to placebo. [, , ]
Q10: Are there any studies exploring the effects of long-term alogliptin treatment?
A10: A study in Japanese patients with type 2 diabetes found that long-term treatment with alogliptin (after switching from sitagliptin) for 12 months maintained the reductions in HbA1c and blood glucose levels achieved with sitagliptin, without any relapses in glycemic control or serum lipid levels. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
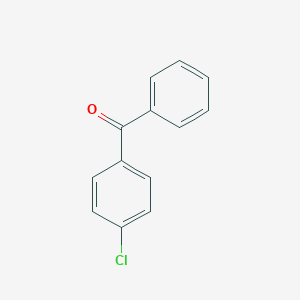

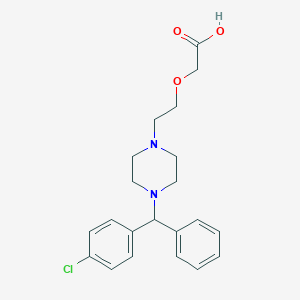
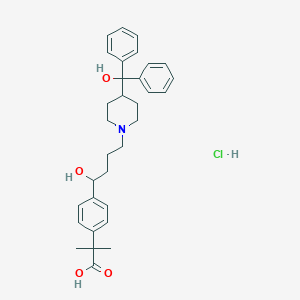


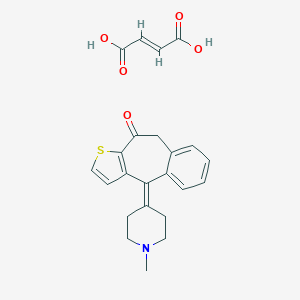
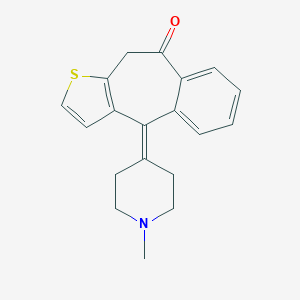
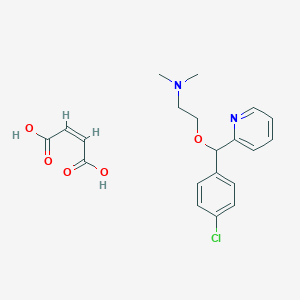

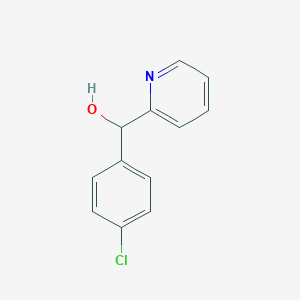
![10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B192789.png)
